molecular formula C18H12N2O2S2 B6007766 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 5773-64-8

3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6007766
CAS RN: 5773-64-8
M. Wt: 352.4 g/mol
InChI Key: FEZSIMVRMAGATM-PKNBQFBNSA-N
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Description

3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a thiazolidinone derivative that has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its potential pharmacological properties. It has shown promising results in various scientific studies and has the potential to be used in the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and other diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, it may be useful to develop new derivatives of this compound with improved solubility and pharmacological properties. Finally, it may be useful to study the toxicity and safety of this compound in more detail to determine its potential use in humans.

Synthesis Methods

3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction. The synthesis involves the reaction of 3-(4-hydroxyphenyl)-1-propen-1-one with indole-3-carboxaldehyde in the presence of ammonium acetate and glacial acetic acid to form 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential pharmacological properties. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-hydroxy-3-(4-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,21-22H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZSIMVRMAGATM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417090
Record name AC1NT0OF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

5773-64-8
Record name AC1NT0OF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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